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Compound of Interest

Compound Name: N-Oleoyl sphinganine

Cat. No.: B1242672 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-Oleoyl sphinganine, a member of the dihydroceramide family, is a crucial bioactive

sphingolipid involved in various cellular processes, including apoptosis, cell cycle regulation,

and signaling pathways. Accurate quantification of N-Oleoyl sphinganine in cultured cells is

essential for understanding its physiological roles and its potential as a therapeutic target. This

document provides a detailed protocol for the extraction of N-Oleoyl sphinganine from

cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry

(LC-MS). The presented method is a robust and widely applicable procedure based on

established lipid extraction techniques.

Principle of the Method
The protocol is based on the principle of liquid-liquid extraction to separate lipids, including N-
Oleoyl sphinganine, from other cellular components such as proteins, nucleic acids, and

carbohydrates. The widely used Bligh and Dyer method, or a variation thereof, utilizes a

monophasic solvent system of chloroform and methanol to disrupt cell membranes and

solubilize lipids.[1] The addition of an aqueous solution then induces a phase separation,

resulting in an upper aqueous phase and a lower organic phase containing the lipids.[1]

Simpler, single-phase extractions using solvents like methanol or isopropanol have also been

shown to be effective.[2][3] The extracted lipids are then dried and reconstituted in a suitable

solvent for analytical quantification.
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Materials and Reagents
Phosphate-Buffered Saline (PBS), ice-cold

Methanol (HPLC grade)

Chloroform (HPLC grade)

Isopropanol (HPLC grade)

Ethyl acetate (HPLC grade)

Deionized water

Internal Standard (e.g., C17:0 Ceramide or other non-endogenous ceramide species)

1.5 mL or 2 mL microcentrifuge tubes

Cell scraper (for adherent cells)

Refrigerated centrifuge

Nitrogen gas evaporator or vacuum centrifuge

Vortex mixer

Sonicator (optional)

Experimental Protocol
This protocol describes a common method for lipid extraction from cultured cells (minimum of

1x10⁶ cells recommended for sufficient yield).[4][5]

Step 1: Cell Harvesting and Washing

For Adherent Cells:

Aspirate the culture medium from the flask or dish.
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Wash the cells twice with ice-cold PBS.

Harvest the cells by scraping in 1 mL of ice-cold PBS.

Transfer the cell suspension to a microcentrifuge tube.

For Suspension Cells:

Transfer the cell suspension to a centrifuge tube.

Centrifuge at 500 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

Repeat the centrifugation and washing step twice.[6]

After the final wash, centrifuge the cells at 14,000 x g for 2 minutes at 4°C and carefully

remove all supernatant.[5] The cell pellet can be stored at -80°C or used immediately.

Step 2: Lipid Extraction (Modified Bligh & Dyer Method)

Place the cell pellet on ice.

Add 200 µL of deionized water to the cell pellet and vortex briefly to resuspend.

Add an appropriate amount of internal standard to each sample for normalization and

quantification.[7]

Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture.

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

Add 300 µL of chloroform and vortex for 1 minute.

Add 300 µL of deionized water and vortex for 1 minute.

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases. You will

observe two distinct liquid phases with a protein disk at the interface.
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Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur

pipette and transfer it to a new clean tube. Be cautious not to disturb the protein interface.

To maximize yield, a second extraction can be performed by adding another 500 µL of

chloroform to the remaining aqueous phase, vortexing, centrifuging, and collecting the lower

phase again. Combine this with the first extract.

Step 3: Sample Drying and Reconstitution

Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum

centrifuge. Avoid overheating the sample.

Once completely dry, reconstitute the lipid pellet in a suitable volume (e.g., 100-150 µL) of a

solvent compatible with your analytical method, such as methanol or isopropanol.[2][7]

Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any insoluble debris.

Transfer the supernatant to an appropriate vial for LC-MS analysis.

Data Presentation: Comparison of Extraction
Solvents
The choice of extraction solvent can influence lipid recovery and selectivity. Below is a

summary of common solvent systems used for sphingolipid extraction.
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Extraction
Method

Solvent
System

Key
Advantages

Key
Disadvantages

Citations

Bligh & Dyer /

Folch

Chloroform /

Methanol / Water

Well-established,

high recovery for

a broad range of

lipids.

Requires phase

separation,

chloroform is

toxic.

[1]

Methanol-Only Methanol

Simple, single-

step protocol,

avoids

chloroform.

May have

different

selectivity

compared to

biphasic

methods.

[2]

Isopropanol-

Based

Isopropanol /

Methanol

Less toxic than

chloroform, good

recovery, simple

procedure.

May be more

selective for

polar lipids.

[2][3]

Ethyl Acetate-

Based

Ethyl Acetate /

Isopropanol

Effective for

sphingolipid

extraction.

Less commonly

cited than other

methods.

[7]

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the extraction of N-Oleoyl sphinganine from

cultured cells.
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Cell Preparation

Lipid Extraction

Sample Finalization

1. Cell Harvesting
(Scraping or Centrifugation)

2. Cell Washing
(Ice-cold PBS)

3. Cell Lysis & Lipid Solubilization
(Add Chloroform:Methanol)

4. Phase Separation
(Add Chloroform & Water, Centrifuge)

5. Collect Organic Phase
(Lower Layer)

6. Dry Lipid Extract
(Nitrogen Stream)

7. Reconstitute in Solvent
(e.g., Methanol)

8. Analysis by LC-MS/MS

Click to download full resolution via product page

Caption: Workflow for N-Oleoyl Sphinganine Extraction.
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Signaling Pathway Context
N-Oleoyl sphinganine is an intermediate in the de novo sphingolipid synthesis pathway. This

pathway is fundamental to cellular function and its dysregulation is implicated in numerous

diseases.
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Caption: De Novo Sphingolipid Biosynthesis Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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